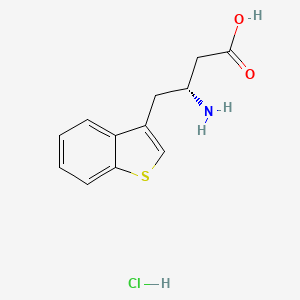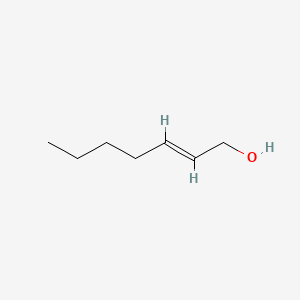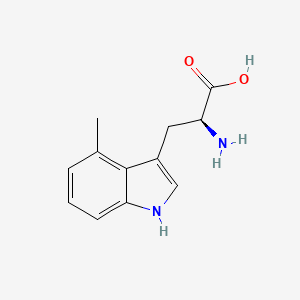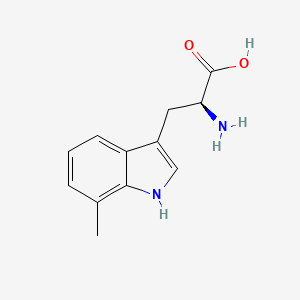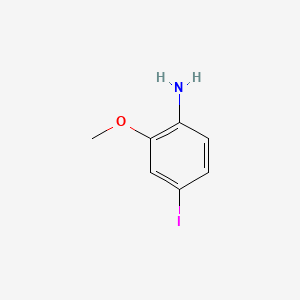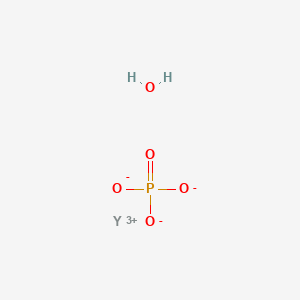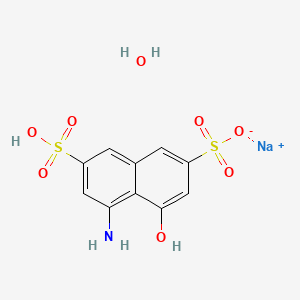
Hydroxydicyclopentadiene
Descripción general
Descripción
Hydroxydicyclopentadiene, with the chemical formula C10H14O, is a compound known for its unique structure and properties. It consists of a hydroxyl group (-OH) attached to a dicyclopentadiene backbone. This compound is a colorless to light yellow liquid with a strong odor. It is primarily used as a monomer in the production of specialty polymers and resins .
Mecanismo De Acción
Target of Action
Hydroxydicyclopentadiene (also known as DCPD-OH) is primarily used as a monomer in the production of specialty polymers and resins . Its primary targets are the polymer chains where it can undergo polymerization reactions to form cross-linked networks .
Mode of Action
The compound interacts with its targets through a process known as ring-opening metathesis polymerization (ROMP) . In this process, the cyclic olefins (like DCPD-OH) open to form linear chains or rings . This interaction results in materials with excellent thermal and chemical resistance .
Biochemical Pathways
Its role in the production of polymers and resins suggests that it may influence the pathways related to polymer synthesis and cross-linking .
Pharmacokinetics
Its physical properties such as its density (108 at 20°C), flash point (106°C), and solubility in various solvents like chloroform, benzene, acetone, and ethanol suggest that it may have unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxydicyclopentadiene is typically synthesized from dicyclopentadiene, which is obtained by fractionation of the C5 fraction, a by-product of the petrochemical ethylene project . The hydration of dicyclopentadiene involves the addition of a hydroxyl group to the dicyclopentadiene molecule. This process can be catalyzed by acids or bases, and the reaction conditions often include elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dicyclopentadiene is hydrated in the presence of suitable catalysts. The reaction mixture is then subjected to purification processes such as distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxydicyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopentadiene ketone.
Reduction: It can be reduced to form dicyclopentadiene alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Dicyclopentadiene ketone.
Reduction: Dicyclopentadiene alcohol.
Substitution: Various substituted dicyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Hydroxydicyclopentadiene has a wide range of applications in scientific research and industry:
Biology: It is studied for its potential use in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Comparación Con Compuestos Similares
Hydroxydicyclopentadiene can be compared with other similar compounds such as:
Dicyclopentadiene: The parent compound from which this compound is derived. It lacks the hydroxyl group and has different reactivity and applications.
Dicyclopentadiene Alcohol: A reduced form of this compound with similar properties but different reactivity.
Dicyclopentadiene Ketone: An oxidized form with distinct chemical properties and applications.
This compound is unique due to its hydroxyl group, which imparts specific reactivity and makes it suitable for a wide range of applications in polymer chemistry and materials science .
Propiedades
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7?,8?,9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKQFUHJZHLRC-QUFPLUETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@@H]3C[C@H]2C(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37275-49-3 | |
| Record name | Hexahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)
